Bis(2-hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulphate
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Overview
Description
Bis-(2-Hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulfate: is a quaternary ammonium compound with the molecular formula C24H51NO6S and a molecular weight of 481.73 g/mol . This compound is known for its surfactant properties and is commonly used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(2-Hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulfate typically involves the quaternization of N-methyl-N-(2-hydroxyethyl)octadec-9-enylamine with dimethyl sulfate . The reaction is carried out in an organic solvent such as toluene or chloroform under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis-(2-Hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulfate can undergo oxidation reactions, particularly at the hydroxyl groups, forming corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Employed in the synthesis of nanoparticles and other advanced materials .
Biology:
- Utilized in cell culture media to improve cell membrane permeability.
- Acts as a stabilizing agent for proteins and enzymes .
Medicine:
- Investigated for its potential use in drug delivery systems due to its surfactant properties.
- Studied for its antimicrobial activity against various pathogens .
Industry:
- Used in the formulation of personal care products such as shampoos and conditioners.
- Employed in the production of detergents and cleaning agents .
Mechanism of Action
The mechanism of action of bis-(2-Hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulfate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its applications in drug delivery, where it helps in the encapsulation and transport of hydrophobic drugs .
Comparison with Similar Compounds
- Cetyltrimethylammonium bromide (CTAB)
- Dodecyltrimethylammonium chloride (DTAC)
- Tetradecyltrimethylammonium bromide (TTAB)
Comparison:
- Uniqueness: Bis-(2-Hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulfate has unique hydroxyl groups that enhance its solubility and reactivity compared to other quaternary ammonium compounds.
- Applications: While CTAB, DTAC, and TTAB are primarily used as surfactants, bis-(2-Hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulfate’s additional hydroxyl groups make it more versatile in applications such as drug delivery and protein stabilization .
Properties
CAS No. |
97692-47-2 |
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Molecular Formula |
C24H51NO6S |
Molecular Weight |
481.7 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)-methyl-[(E)-octadec-9-enyl]azanium;methyl sulfate |
InChI |
InChI=1S/C23H48NO2.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;1-5-6(2,3)4/h10-11,25-26H,3-9,12-23H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/b11-10+; |
InChI Key |
WJAAUKLVAAHXDQ-ASTDGNLGSA-M |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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